molecular formula C24H21FN4O2S2 B2851723 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide CAS No. 1115440-08-8

3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide

Cat. No.: B2851723
CAS No.: 1115440-08-8
M. Wt: 480.58
InChI Key: WFQIOBIPEQKFSF-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a hybrid pharmacophore comprising a 1H-imidazole core substituted with a sulfanyl-linked carbamoyl group and a 4-fluorobenzyl moiety. These analogs are often explored for their enzyme inhibitory, antimicrobial, or anticancer activities, suggesting plausible bioactivity for the target compound.

Properties

IUPAC Name

3-[2-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN4O2S2/c25-19-8-6-17(7-9-19)14-27-22(30)16-33-24-26-10-11-29(24)20-4-1-3-18(13-20)23(31)28-15-21-5-2-12-32-21/h1-13H,14-16H2,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQIOBIPEQKFSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NCC3=CC=C(C=C3)F)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic synthesis. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzylamine and thiophene-2-carboxylic acid. These intermediates undergo various reactions, including amide bond formation, thiolation, and imidazole ring construction, under controlled conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale procedures. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, such as alkyl or aryl substituents, onto the imidazole or benzamide rings.

Scientific Research Applications

3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: It can be used as a probe to investigate biological pathways and interactions, particularly those involving imidazole-containing compounds.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development and therapeutic research.

    Industry: Its reactivity and functional group diversity enable its use in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Findings and Gaps

  • Synthetic Feasibility : The compound’s synthesis would likely require sequential alkylation and carbamoylation steps, as in and . Challenges include stabilizing the sulfanyl group during reactions .
  • Unanswered Questions: No direct data exist on its enzymatic targets or toxicity. Future studies should prioritize in vitro assays (e.g., kinase inhibition) and ADMET profiling using models from .

Biological Activity

The compound 3-{2-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}-N-[(thiophen-2-yl)methyl]benzamide is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19FN4O2SC_{18}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 368.43 g/mol. The structure features an imidazole ring, a thiophene moiety, and a fluorophenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₈H₁₉FN₄O₂S
Molecular Weight368.43 g/mol
StructureStructure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator in various biochemical pathways, potentially influencing cancer cell proliferation and apoptosis.

Potential Targets

  • GABA-A Receptors : Similar compounds have shown activity as positive allosteric modulators (PAMs) of GABA-A receptors, which are crucial in neurotransmission and anxiety regulation .
  • Enzyme Inhibition : The compound may inhibit enzymes such as alkaline phosphatase, which plays a role in various physiological processes including bone mineralization .

Biological Activity Studies

Recent studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of the target compound.

Case Study 1: Anticancer Activity

A study on imidazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, one derivative exhibited an IC50 value of 0.420±0.012μM0.420\pm 0.012\mu M against leukemia cells, suggesting that similar structural motifs could confer anticancer properties to our compound.

Case Study 2: Receptor Modulation

Research into the binding affinities of related compounds to GABA-A receptors indicated that structural modifications can enhance metabolic stability and receptor selectivity. This suggests that our compound could similarly exhibit favorable pharmacokinetic properties .

Research Findings

A comprehensive review of literature indicates that imidazole derivatives, particularly those incorporating thiophene and fluorophenyl groups, often display enhanced biological activities. The following table summarizes key findings from recent studies:

Study ReferenceCompound TypeBiological ActivityIC50 Value (µM)
Benzimidazole DerivativeGABA-A Receptor Modulator< 10
Oxadiazole DerivativeAlkaline Phosphatase Inhibitor0.420
Imidazole DerivativeAnticancer Activity2.09

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